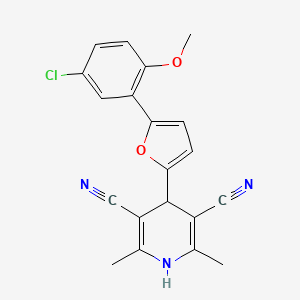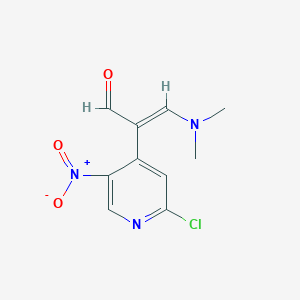
Benzenemethanamine, N-(2,4,6-trinitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, N-(2,4,6-trinitrophenyl)-, also known as trinitrobenzylamine, is a chemical compound characterized by the presence of a benzylamine group attached to a trinitrophenyl moiety. This compound is notable for its high nitrogen content and the presence of three nitro groups, which impart unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-(2,4,6-trinitrophenyl)- typically involves the nitration of benzylamine derivatives. One common method includes the reaction of benzylamine with trinitrobenzene under controlled conditions. The nitration process requires the use of strong acids such as nitric acid and sulfuric acid, which act as nitrating agents. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure the selective formation of the trinitro compound .
Industrial Production Methods
Industrial production of Benzenemethanamine, N-(2,4,6-trinitrophenyl)- follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the implementation of safety measures to manage the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other separation techniques to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanamine, N-(2,4,6-trinitrophenyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the aromatic ring make it susceptible to nucleophilic aromatic substitution reactions.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as piperidine, n-butylamine, and aniline are commonly used in benzene or methanol as solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzylamines depending on the nucleophile used.
Reduction: The primary products are the corresponding amines.
Oxidation: Oxidation can lead to the formation of nitroso or nitro derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenemethanamine, N-(2,4,6-trinitrophenyl)- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzenemethanamine, N-(2,4,6-trinitrophenyl)- involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the disruption of cellular processes, induction of apoptosis, and inhibition of cell proliferation . The compound’s ability to form reactive oxygen species (ROS) also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Similar in structure but with a methyl group instead of a benzylamine group.
2,4,6-Trinitrophenol (TNP): Contains a hydroxyl group instead of a benzylamine group.
2,4,6-Trinitroaniline: Features an aniline group instead of a benzylamine group.
Uniqueness
Benzenemethanamine, N-(2,4,6-trinitrophenyl)- is unique due to the presence of the benzylamine group, which imparts different reactivity and biological properties compared to other trinitro compounds. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
40122-56-3 |
|---|---|
Molekularformel |
C13H10N4O6 |
Molekulargewicht |
318.24 g/mol |
IUPAC-Name |
N-benzyl-2,4,6-trinitroaniline |
InChI |
InChI=1S/C13H10N4O6/c18-15(19)10-6-11(16(20)21)13(12(7-10)17(22)23)14-8-9-4-2-1-3-5-9/h1-7,14H,8H2 |
InChI-Schlüssel |
LJHFWBALMMCLIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


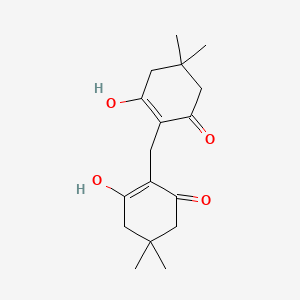
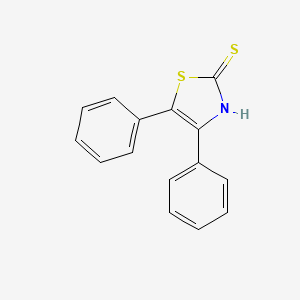
![7-(4-fluorobenzoyl)-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B15074475.png)
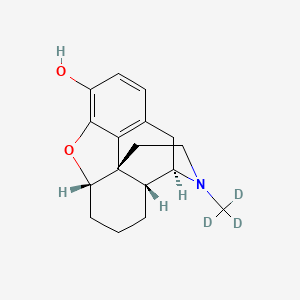
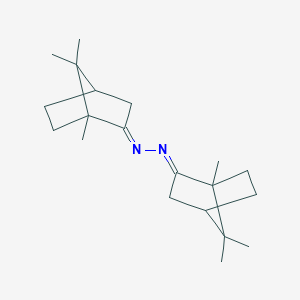
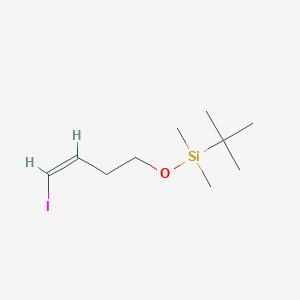
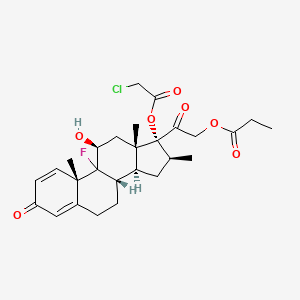
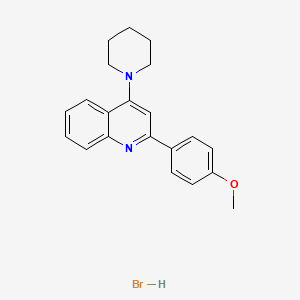
![24-Oxahexacyclo[12.8.3.01,14.03,12.05,10.016,21]pentacosa-5,7,9,16,18,20-hexaene-23,25-dione](/img/structure/B15074508.png)
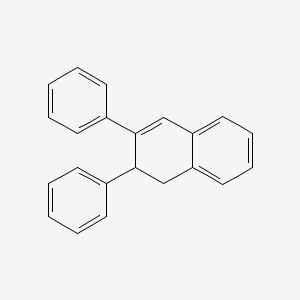
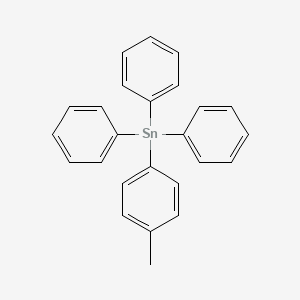
![6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B15074534.png)
